molecular formula C20H22O7 B093689 [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate CAS No. 16741-15-4

[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate

Cat. No. B093689
CAS RN: 16741-15-4
M. Wt: 374.4 g/mol
InChI Key: YLLQHHPGDCKWRB-ZMIKWESLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate, also known as DHB, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate exerts its effects through various mechanisms, depending on the specific application. In medicine, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been found to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory and cancerous processes. In agriculture, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate acts as a plant growth regulator by regulating the expression of certain genes. In industry, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate is used as a building block for the synthesis of various chemicals and materials.
Biochemical and Physiological Effects
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been found to have various biochemical and physiological effects, depending on the specific application. In medicine, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been found to reduce inflammation, inhibit cancer cell growth, and inhibit viral replication. In agriculture, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been found to regulate plant growth and increase crop yields. In industry, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been found to be a versatile building block for the synthesis of various chemicals and materials.

Advantages and Limitations for Lab Experiments

[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has several advantages and limitations for lab experiments, depending on the specific application. Advantages include its versatility, low toxicity, and ease of synthesis. Limitations include its sensitivity to certain environmental conditions, such as pH and temperature, and its potential to interact with other chemicals and proteins.

Future Directions

There are several future directions for the research and application of [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate. These include the development of new synthesis methods, the exploration of new applications in medicine, agriculture, and industry, and the investigation of its potential interactions with other chemicals and proteins.
Conclusion
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate, or [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This paper has provided an overview of [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. As research on [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate continues, it is likely that new applications and potential benefits will be discovered.

Synthesis Methods

[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various chemicals and reagents to create [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction that produces [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate. Both methods have their advantages and disadvantages, and the choice of synthesis method depends on the specific application and requirements.

Scientific Research Applications

[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been used as a plant growth regulator and as a fungicide. In industry, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been used as a building block for the synthesis of various chemicals and materials.

properties

CAS RN

16741-15-4

Product Name

[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate

InChI

InChI=1S/C20H22O7/c21-11-15-16(22)17(23)18(27-19(24)14-9-5-2-6-10-14)20(26-15)25-12-13-7-3-1-4-8-13/h1-10,15-18,20-23H,11-12H2/t15-,16+,17+,18-,20-/m1/s1

InChI Key

YLLQHHPGDCKWRB-ZMIKWESLSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)OC(=O)C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)OC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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